molecular formula C18H21NO2 B8505511 4-Amino-6-benzyloxy-2,2-dimethylchroman

4-Amino-6-benzyloxy-2,2-dimethylchroman

Cat. No.: B8505511
M. Wt: 283.4 g/mol
InChI Key: APPZTNAPKBNODA-UHFFFAOYSA-N
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Description

4-Amino-6-benzyloxy-2,2-dimethylchroman is a chroman derivative featuring a benzopyran core with three key substituents:

  • Position 4: A primary amino group (–NH₂), which confers basicity and hydrogen-bonding capacity.
  • Position 6: A benzyloxy group (–OCH₂C₆H₅), contributing steric bulk and lipophilicity.
  • Position 2: Two methyl groups (–CH₃), enhancing conformational rigidity and stability.

This compound’s molecular formula is C₁₈H₂₁NO₂ (MW: 283.36 g/mol).

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2,2-dimethyl-6-phenylmethoxy-3,4-dihydrochromen-4-amine

InChI

InChI=1S/C18H21NO2/c1-18(2)11-16(19)15-10-14(8-9-17(15)21-18)20-12-13-6-4-3-5-7-13/h3-10,16H,11-12,19H2,1-2H3

InChI Key

APPZTNAPKBNODA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)N)C

Origin of Product

United States

Comparison with Similar Compounds

6-Methoxy-2,2-dimethylchroman-4-amine ()

  • Structure: Position 4: Amino (–NH₂). Position 6: Methoxy (–OCH₃). Position 2: 2,2-dimethyl.
  • Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).
  • Key Differences :
    • Position 6 : Methoxy (–OCH₃) vs. benzyloxy (–OCH₂C₆H₅).
    • Lipophilicity : The benzyloxy group in the target compound increases logP by ~2–3 units compared to methoxy, enhancing membrane permeability but reducing aqueous solubility.
    • Synthetic Accessibility : Methoxy derivatives are typically easier to synthesize due to smaller substituent size and lower steric hindrance .

2-Benzyl-6-methoxychroman-4-one (, Compound 2o)

  • Structure :
    • Position 4: Ketone (=O).
    • Position 6: Methoxy (–OCH₃).
    • Position 2: Benzyl (–CH₂C₆H₅).
  • Molecular Formula : C₁₇H₁₆O₃ (MW: 268.31 g/mol).
  • Key Differences: Position 4: Ketone vs. amino group. The ketone reduces basicity and eliminates hydrogen-bond donor capacity. Position 2: Benzyl substituent vs. 2,2-dimethyl. The dimethyl group in the target compound reduces steric strain and improves stability . Reactivity: The amino group in the target compound enables nucleophilic reactions (e.g., acylation), while the ketone in 2o is electrophilic.

6-Fluoro-2,2-dimethylchroman-4-one ()

  • Structure :
    • Position 4: Ketone (=O).
    • Position 6: Fluoro (–F).
    • Position 2: 2,2-dimethyl.
  • Molecular Formula : C₁₁H₁₁FO₂ (MW: 194.20 g/mol).
  • Key Differences: Position 6: Fluoro vs. benzyloxy. Position 4: Ketone vs. amino group. The amino group in the target compound may enhance interaction with biological targets (e.g., enzymes) through hydrogen bonding .

Structural and Property Comparison Table

Compound Position 4 Position 6 Position 2 Molecular Weight logP* (Predicted) Key Inferred Properties
4-Amino-6-benzyloxy-2,2-dimethylchroman –NH₂ –OCH₂C₆H₅ 2,2-dimethyl 283.36 ~3.5 High lipophilicity, basic, H-bond donor
6-Methoxy-2,2-dimethylchroman-4-amine –NH₂ –OCH₃ 2,2-dimethyl 207.27 ~1.2 Moderate solubility, lower steric bulk
2-Benzyl-6-methoxychroman-4-one =O –OCH₃ –CH₂C₆H₅ 268.31 ~2.8 Electrophilic ketone, rigid backbone
6-Fluoro-2,2-dimethylchroman-4-one =O –F 2,2-dimethyl 194.20 ~1.8 Electron-withdrawing, metabolic stability

*logP estimated using fragment-based methods.

Research Implications

  • Synthetic Challenges : The benzyloxy group in the target compound may complicate synthesis due to steric hindrance, requiring optimized catalysts (e.g., ruthenium-based systems as in ) .
  • Biological Relevance: The amino group’s basicity could make the compound a candidate for proton-coupled interactions in drug design, while the benzyloxy group may improve blood-brain barrier penetration.
  • Derivatization Potential: The benzyloxy group can be deprotected to a hydroxyl group for further functionalization, offering versatility in medicinal chemistry applications .

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